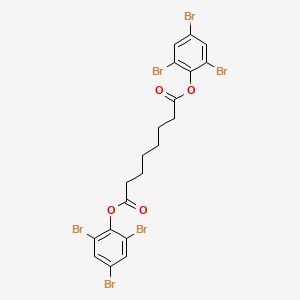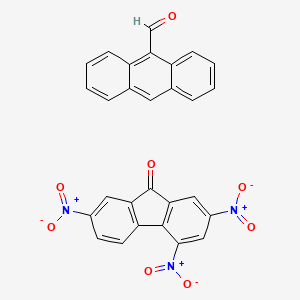
bis(2,4,6-tribromophenyl) suberate
Overview
Description
“Bis(2,4,6-tribromophenyl) suberate” is a brominated compound. Brominated compounds are often used as flame retardants . One of the related compounds is 2,4,6-Tribromophenol (TBP), which is a brominated derivative of phenol. It is used as a fungicide, as a wood preservative, and an intermediate in the preparation of flame retardants .
Synthesis Analysis
While specific synthesis methods for “bis(2,4,6-tribromophenyl) suberate” were not found, a related compound, “6,6’-((2,4,6-tribromophenyl) methylene) bis (1,2,3,4,5-pentachlorobenzene)” (TBr3Cl10M), was synthesized in a study . This compound presents three bromine atoms in ortho- and para-positions of one phenyl ring while chlorine atoms replace all hydrogen atoms in the remaining two phenyl rings .
Chemical Reactions Analysis
The atmospheric chemical reaction mechanism and kinetics of a related compound, 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), initiated by OH radical, have been investigated . The results indicate that OH addition and hydrogen abstraction pathways in the initiated reactions are competitive .
Safety and Hazards
properties
IUPAC Name |
bis(2,4,6-tribromophenyl) octanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br6O4/c21-11-7-13(23)19(14(24)8-11)29-17(27)5-3-1-2-4-6-18(28)30-20-15(25)9-12(22)10-16(20)26/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALSOJVKMWXWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(=O)CCCCCCC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
799.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one](/img/structure/B3823953.png)

![6-methyl-N-[2-(4-phenylpyrimidin-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3823963.png)
![N-[2'-oxo-1,1'-bi(cyclohexyl)-1-yl]acetamide](/img/structure/B3823971.png)
![2-cyclopropyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-benzoxazole-6-carboxamide](/img/structure/B3823975.png)
![5-{2-[(3,5-di-tert-butyl-4-fluorophenyl)thio]ethyl}-2-methylpyridine](/img/structure/B3823978.png)
![3-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}-3-butenoic acid](/img/structure/B3823986.png)



![N-[3-hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B3824051.png)
![N-[4-(acetylamino)phenyl]-3-butoxypropanamide](/img/structure/B3824056.png)

![2,5-dimethyl-3-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B3824063.png)